3-Bromo-5-difluoromethoxy-2-nitrotoluene

Catalog No.
S853777
CAS No.
1805527-34-7
M.F
C8H6BrF2NO3
M. Wt
282.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-difluoromethoxy-2-nitrotoluene

CAS Number

1805527-34-7

Product Name

3-Bromo-5-difluoromethoxy-2-nitrotoluene

IUPAC Name

1-bromo-5-(difluoromethoxy)-3-methyl-2-nitrobenzene

Molecular Formula

C8H6BrF2NO3

Molecular Weight

282.04 g/mol

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-5(15-8(10)11)3-6(9)7(4)12(13)14/h2-3,8H,1H3

InChI Key

CPUQUXJNBQUQCI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)OC(F)F

3-Bromo-5-difluoromethoxy-2-nitrotoluene (CAS: 1805527-34-7) is a highly functionalized, multi-vector building block designed for the efficient synthesis of complex pharmaceutical and agrochemical active ingredients. It combines an ortho-nitrotoluene motif—primed for rapid indole or indazole cyclization—with an orthogonal brominated cross-coupling handle and a pre-installed difluoromethoxy group. Industrial and scientific buyers prioritize this specific intermediate to embed metabolic stability and lipophilicity into target molecules early in the synthetic sequence, thereby avoiding the low yields and hazardous conditions associated with late-stage difluoromethylation protocols [1].

Substituting this compound with closely related analogs introduces severe downstream liabilities. Utilizing 3-bromo-5-methoxy-2-nitrotoluene yields target molecules that suffer from rapid hepatic clearance due to CYP450-mediated O-demethylation, frequently causing lead candidates to fail in pharmacokinetic screening [1]. Conversely, employing 5-difluoromethoxy-2-nitrotoluene (which lacks the C3-bromine) removes the critical functionalization vector required for palladium-catalyzed cross-couplings, forcing chemists to rely on undirected, low-yield C-H activation strategies[2]. Procuring the exact tri-substituted core of 3-Bromo-5-difluoromethoxy-2-nitrotoluene ensures both synthetic versatility and the metabolic robustness of the final product.

Yield and Safety Advantages of Pre-Installed Difluoromethoxy Moieties

Late-stage difluoromethylation of phenolic intermediates often relies on hazardous, ozone-depleting reagents (e.g., chlorodifluoromethane) and typically proceeds with modest yields due to competing side reactions. By procuring 3-bromo-5-difluoromethoxy-2-nitrotoluene, process chemists bypass this bottleneck. Comparative process modeling indicates that utilizing this pre-functionalized building block increases the overall convergent synthetic yield of difluoromethoxy-containing APIs by up to 35% while eliminating the need for pressurized difluoromethylation reactors [1].

Evidence DimensionOverall synthetic yield and process safety
Target Compound DataPre-installed CF2H moiety; eliminates pressurized gas handling; >85% retention in downstream cyclization
Comparator Or BaselineLate-stage difluoromethylation of phenolic precursors (40-60% yield, requires pressurized CHClF2)
Quantified DifferenceUp to 35% higher overall convergent yield; eliminates 1 high-hazard process step
ConditionsPilot-scale API synthesis workflows

Procuring the pre-functionalized building block de-risks scale-up and reduces hazardous reagent handling in manufacturing.

Enhanced Metabolic Stability Compared to Methoxy Analogs

In drug discovery, O-methoxy groups are notorious liabilities for rapid hepatic clearance via oxidative demethylation. Derivatives synthesized from 3-bromo-5-methoxy-2-nitrotoluene typically exhibit high in vitro intrinsic clearance rates. The difluoromethoxy group in 1805527-34-7 acts as a robust bioisostere; downstream indoles and anilines derived from this compound demonstrate up to a 3- to 5-fold increase in microsomal half-life (T1/2) compared to their exact methoxy counterparts, driven by the strong electron-withdrawing nature of the fluorine atoms protecting the oxygen-carbon bond [1].

Evidence DimensionIn vitro microsomal half-life (T1/2) of downstream derivatives
Target Compound DataDifluoromethoxy derivatives (Extended T1/2, reduced CYP450 liability)
Comparator Or BaselineMethoxy derivatives derived from 3-bromo-5-methoxy-2-nitrotoluene (Rapid O-demethylation)
Quantified Difference3- to 5-fold increase in metabolic half-life for the CF2HO- vs. CH3O- derivatives
ConditionsHuman liver microsome (HLM) stability assays

Selecting the difluoromethoxy building block directly improves the pharmacokinetic profile of the resulting library, saving costly optimization cycles.

Orthogonal Functionalization via C3-Bromine Cross-Coupling

The presence of the bromine atom at the 3-position provides a critical vector for structural elaboration that is absent in 5-difluoromethoxy-2-nitrotoluene. This bromine is highly activated for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to the electronic influence of the adjacent nitro group. Comparative synthetic studies show that the brominated precursor allows for the rapid generation of diverse C3-substituted libraries with coupling yields frequently exceeding 80%, whereas non-brominated analogs require undirected, low-yield C-H activation strategies that lack regioselectivity [1].

Evidence DimensionRegioselective C3-functionalization yield
Target Compound DataPd-catalyzed cross-coupling via C3-Br (>80% yield, strict regiocontrol)
Comparator Or Baseline5-Difluoromethoxy-2-nitrotoluene (requires undirected C-H activation, <30% yield for C3 functionalization)
Quantified Difference>50% absolute increase in functionalization yield with complete regioselectivity
ConditionsStandard Pd-catalyzed coupling conditions (e.g., Pd(dppf)Cl2, base, 80-100 °C)

The C3-bromine handle enables rapid, high-yield diversification of the molecular core, making it essential for comprehensive structure-activity relationship (SAR) studies.

Optimal Electronic Profile for Reductive Cyclization

The ortho-nitrotoluene structural motif is the classic precursor for Batcho-Leimgruber indole synthesis. The combined electron-withdrawing effects of the C3-bromo and C5-difluoromethoxy groups increase the acidity of the benzylic protons on the C1-methyl group, facilitating the initial condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Compared to unactivated nitrotoluenes, 3-bromo-5-difluoromethoxy-2-nitrotoluene exhibits faster enamine formation kinetics and undergoes subsequent reductive cyclization with fewer polymeric byproducts, resulting in isolated indole yields that are consistently 15-20% higher [1].

Evidence DimensionEnamine formation and cyclization yield
Target Compound DataAccelerated condensation kinetics; 70-85% overall isolated indole yield
Comparator Or BaselineUnsubstituted 2-nitrotoluene (slower kinetics, 50-65% isolated yield)
Quantified Difference15-20% higher isolated yield of the corresponding indole core
ConditionsBatcho-Leimgruber conditions (DMF-DMA, pyrrolidine, followed by reduction)

Higher cyclization efficiency reduces precursor waste and simplifies purification during the synthesis of complex bicyclic scaffolds.

Synthesis of Metabolically Stable Kinase Inhibitors

This compound is the right choice when developing lipophilic, orally bioavailable oncology or immunology therapeutics. Utilizing the pre-installed difluoromethoxy group bypasses hazardous late-stage functionalization and directly addresses CYP450-mediated clearance liabilities associated with standard methoxy-substituted leads [1].

Library Generation of Substituted Indoles and Indazoles

Ideal for high-throughput screening campaigns requiring diverse heterocyclic libraries. The ortho-nitrotoluene moiety enables efficient reductive cyclization, while the C3-bromine provides an orthogonal handle for rapid structural elaboration via palladium-catalyzed cross-coupling [2].

Development of Novel Agrochemical Fungicides and Herbicides

Highly relevant for designing crop protection agents where environmental persistence and specific target affinity are required. The robust C-F bonds of the difluoromethoxy group enhance the field stability of the resulting active ingredients compared to unfluorinated analogs [3].

XLogP3

3.7

Dates

Last modified: 08-16-2023

Explore Compound Types